An In-depth Technical Guide to 2-Amino-2-phenylacetamide: Core Properties and Applications
An In-depth Technical Guide to 2-Amino-2-phenylacetamide: Core Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Chiral Building Block
2-Amino-2-phenylacetamide, a derivative of phenylglycine, is a bifunctional organic compound of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a primary amine, an amide group, and a stereogenic center at the α-carbon, makes it a valuable chiral building block for the synthesis of more complex molecules, particularly pharmaceuticals.[1][2] This guide provides an in-depth overview of the fundamental properties, synthesis, and applications of 2-Amino-2-phenylacetamide, with a focus on its enantiomeric forms, which often exhibit distinct biological activities.[3]
Core Chemical and Physical Properties
2-Amino-2-phenylacetamide is a white to off-white crystalline solid.[4] The presence of both an amino and an amide group allows it to participate in hydrogen bonding, contributing to its solubility in polar solvents like water and alcohols.[2][4] The key physicochemical properties are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₈H₁₀N₂O | [4][5][6] |
| Molecular Weight | 150.18 g/mol | [1][4][5] |
| Melting Point | 130-131 °C (racemic) | [4] |
| 125-129 °C ((R)-enantiomer) | [3][7] | |
| Boiling Point | 322.8 ± 35.0 °C (Predicted) | [4] |
| Density | 1.178 ± 0.06 g/cm³ (Predicted) | [4] |
| Solubility | Soluble in water and alcohol. Sparingly soluble in DMSO (with heating/sonication) and slightly soluble in methanol. | [4] |
| pKa | 15.61 ± 0.50 (Predicted) | [4] |
| Appearance | White to off-white solid | [4] |
Enantioselectivity: The Significance of (R)- and (S)- Isomers
The chirality of 2-Amino-2-phenylacetamide is a critical aspect, as different enantiomers of a chiral drug can exhibit widely varying pharmacological and toxicological profiles.[3] The (R)-enantiomer, in particular, is a key intermediate in the synthesis of various pharmaceuticals.[3]
Synthesis and Chiral Resolution: Pathways to Enantiopurity
The synthesis of enantiomerically pure 2-Amino-2-phenylacetamide presents a significant challenge.[1] Various methods have been developed, ranging from classical resolution to modern asymmetric synthesis.
Key Synthetic Strategies
-
Direct Amination: This involves the reaction of phenylacetaldehyde with ammonia, followed by a reduction step.[1]
-
Strecker Synthesis: A classical method for producing α-amino acids and their derivatives, this process involves the reaction of benzaldehyde, ammonia, and cyanide to form an α-amino nitrile intermediate, which is then hydrolyzed.[8]
-
From Acetophenone: The aminolysis of acetophenone can also yield 2-Amino-2-phenylacetamide.[4]
Chiral Resolution and Enantioselective Synthesis
Obtaining a single enantiomer with high purity is crucial for pharmaceutical applications.[1] The following diagram illustrates the primary approaches to achieve this.
Caption: Key strategies for obtaining enantiopure 2-Amino-2-phenylacetamide.
Experimental Protocol: Diastereomeric Salt Formation
This established method leverages the different physicochemical properties of diastereomeric salts.[1]
Step-by-Step Methodology:
-
Salt Formation: Treat a solution of racemic 2-Amino-2-phenylacetamide with a chiral resolving agent, such as L-(+)-tartaric acid, in a suitable solvent mixture (e.g., ethanol/water).[1]
-
Selective Crystallization: The less soluble diastereomeric salt will preferentially crystallize out of the solution.
-
Recrystallization: Perform multiple recrystallization cycles to enhance the enantiomeric purity of the crystallized salt.[1]
-
Liberation of Free Amine: Treat the purified diastereomeric salt with a base to liberate the free enantiomerically enriched 2-Amino-2-phenylacetamide.[1]
Chemical Reactivity and Derivatization
The presence of both a primary amine and an amide group makes 2-Amino-2-phenylacetamide a versatile substrate for a variety of chemical transformations.
-
Acylation: The amino group can be acylated to form more complex amides.[1]
-
N-Alkylation: The nitrogen atom of the amino group can be alkylated to yield N-alkyl derivatives.[1]
-
Condensation Reactions: It can react with aldehydes or ketones to form imines.[1]
These reactions are fundamental for creating libraries of derivatives for drug discovery programs.[9]
Applications in Pharmaceutical Research and Development
2-Amino-2-phenylacetamide and its derivatives are of considerable interest to the pharmaceutical industry.
-
Building Block for Active Pharmaceutical Ingredients (APIs): It serves as a crucial intermediate in the synthesis of various drugs, including HIV-1 reverse transcriptase inhibitors and certain β-lactam antibiotics.[3][10] The (R)-enantiomer is used in the synthesis of Boceprevir, a hepatitis C virus protease inhibitor.[7][11]
-
Scaffold for Drug Discovery: Its structure is a valuable scaffold for generating new chemical libraries for high-throughput screening.[3] Phenylacetamide derivatives have been investigated for a range of biological activities, including anticancer and antidepressant effects.[9][12]
-
Pharmacophore Modeling: The molecule serves as a key structural motif in computational pharmacophore modeling to design molecules that can interact with specific biological targets.[1]
Safety and Handling
2-Amino-2-phenylacetamide is classified as an irritant.[3][5]
Hazard Statements:
Recommended Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical safety goggles.[14]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[14]
-
Respiratory Protection: A NIOSH-approved dust mask is recommended when handling the solid form, especially in poorly ventilated areas.[14]
Handling Procedures:
-
Work in a well-ventilated area, preferably a chemical fume hood.[14]
-
Avoid creating dust.[14]
-
Wash hands thoroughly after handling.[14]
-
Ensure an eyewash station and safety shower are readily accessible.[14]
Conclusion
2-Amino-2-phenylacetamide is a fundamentally important chiral molecule with broad utility in organic synthesis and pharmaceutical development. Its versatile chemical reactivity, coupled with the distinct biological profiles of its enantiomers, ensures its continued relevance in the pursuit of novel therapeutics. A thorough understanding of its properties, synthesis, and handling is essential for researchers and scientists working in these fields.
References
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ChemBK. (2024, April 9). 2-amino-2-phenylacetamide. Retrieved from [Link]
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ChemBK. (2024, April 9). (S)-Phenylglycinamide. Retrieved from [Link]
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PubChem. (n.d.). 2-Amino-2-phenylacetamide. Retrieved from [Link]
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PubChem. (n.d.). (2R)-2-Amino-2-phenylacetamide. Retrieved from [Link]
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PubChem. (n.d.). 2-Aminoacetanilide. Retrieved from [Link]
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Suryawanshi, M. R., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Future Journal of Pharmaceutical Sciences, 8(1), 13. Retrieved from [Link]
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